Deferoxamine Mesylate is a bacterial siderophore produced by Streptomyces pilosus. [] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms like bacteria and fungi. Deferoxamine Mesylate is classified as a trihydroxamic acid and is a potent iron chelator. [] It is widely employed in scientific research to induce iron deficiency, investigate iron-dependent biological processes, and explore its potential therapeutic applications in various disease models.
Deferoxamine mesylate is synthesized from desferrioxamine B, which is obtained through fermentation processes involving specific bacterial strains. The compound can also be synthesized chemically, utilizing various organic synthesis techniques to produce the mesylate salt.
Deferoxamine mesylate is classified as an iron chelator. It falls under the category of pharmacological agents used in the management of conditions associated with excess iron accumulation, such as hemochromatosis and thalassemia. It acts by binding free iron in the bloodstream, facilitating its excretion from the body.
The synthesis of deferoxamine mesylate involves several steps, starting from desferrioxamine B. The key methods include:
The synthesis may involve the use of anion exchange resins to facilitate the conversion of desferrioxamine B hydrochloride to its mesylate form, ensuring high purity and yield .
Deferoxamine mesylate has a complex molecular structure characterized by multiple functional groups that enable its chelation properties. The core structure includes a hydroxypyridinone moiety that coordinates with iron ions.
Deferoxamine mesylate primarily undergoes coordination reactions with ferric ions (Fe^3+), forming stable complexes that are soluble in aqueous environments.
The binding affinity of deferoxamine for iron can be quantified using spectrophotometric methods, assessing the formation of colored complexes that indicate successful chelation .
Deferoxamine mesylate functions by binding free ferric ions in circulation through its hydroxypyridinone groups. This process involves:
Studies have demonstrated that deferoxamine can reduce serum ferritin levels significantly in patients with iron overload . Its efficacy is often monitored through serum iron tests and ferritin levels.
Relevant analyses include solubility studies and stability assessments under varying environmental conditions .
Deferoxamine mesylate has several important applications:
Deferoxamine mesylate (DFOM) is a hexadentate chelator derived from Streptomyces pilosus, exhibiting high specificity for trivalent iron (Fe³⁺) through three hydroxamate groups. Each hydroxamate unit donates two oxygen atoms, forming an octahedral complex with Fe³⁺ at a 1:1 stoichiometric ratio. This binding generates ferrioxamine—a stable, water-soluble complex excreted renally or hepatically [1] [4]. The binding affinity (log β ≈ 30.6) surpasses that of endogenous carriers like transferrin (log β ≈ 23), enabling effective sequestration of free Fe³⁺ even at nanomolar concentrations [1]. Notably, DFOM’s selectivity minimizes interference with physiological Fe²⁺-dependent enzymes (e.g., ribonucleotide reductase) and avoids binding to iron in hemoglobin or cytochromes [1] [9].
Table 1: Thermodynamic and Kinetic Properties of DFOM-Fe³⁺ Binding
Parameter | Value | Biological Significance |
---|---|---|
Stoichiometry | 1:1 (DFOM:Fe³⁺) | Predictable iron clearance kinetics |
Association Constant (Kₐ) | 10³⁰·⁶ M⁻¹ | Outcompetes transferrin and ferritin |
Binding Sites | 3 hydroxamate groups | Octahedral coordination of Fe³⁺ |
Selectivity | >1000× for Fe³⁺ vs. Ca²⁺/Mg²⁺ | Minimizes off-target metal disruption |
The labile iron pool (LIP) comprises redox-active iron loosely bound to low-molecular-weight ligands, serving as a crossroad for cellular iron distribution. DFOM directly chelates LIP iron, disrupting Fenton reaction-driven hydroxyl radical (•OH) generation (k = 76 M⁻¹s⁻¹ for Fe²⁺ catalysis). This reduces lipid peroxidation by >60% in neuronal models, as confirmed by suppressed malondialdehyde (MDA) levels [3] [7]. Crucially, DFOM indirectly modulates iron homeostasis proteins:
Table 2: DFOM-Induced Modulation of Key Iron Homeostasis Parameters
Target | Effect of DFOM | Functional Outcome |
---|---|---|
LIP | ↓ 60–80% | Reduced ROS and lipid peroxidation |
NCOA4 | ↑ 2.1-fold (vs. baseline) | Enhanced ferritinophagy flux |
Ferroportin (FPN1) | ↑ 1.8–2.5-fold | Increased cellular iron efflux |
Transferrin Receptor 1 (TfR1) | ↑ 3.0-fold | Compensatory iron uptake response |
Non-transferrin-bound iron (NTBI) appears during iron overload conditions and enters cells via passive diffusion or divalent metal transporters (e.g., DMT1). DFOM competes with NTBI uptake through three mechanisms:
In breast cancer cells (MDA-MB-231), 100 μM DFOM:
Table 3: DFOM-Mediated Inhibition of NTBI Uptake Pathways
Uptake Pathway | DFOM Effect | Kinetics |
---|---|---|
Passive Diffusion | Direct Fe³⁺ chelation in plasma | t₁/₂ = 8–12 min (binding) |
DMT1-Mediated Transport | Indirect suppression via LIP depletion | Delayed (24–48 h) |
TfR1-Dependent Endocytosis | ↑ TfR1 expression | Acute (4–6 h post-treatment) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7